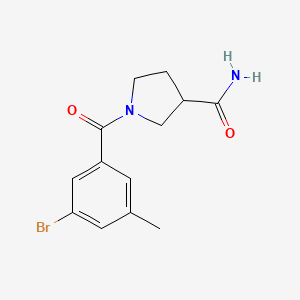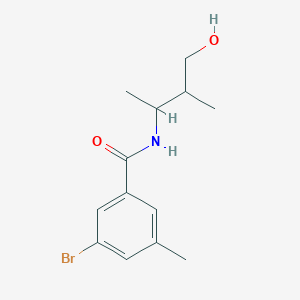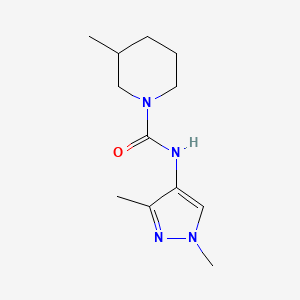
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide, also known as BRD-7929, is a small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide exerts its pharmacological effects by targeting a specific protein called BRD4. This protein is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound binds to the bromodomain of BRD4, disrupting its interaction with chromatin and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide in lab experiments is its specificity towards BRD4. This compound has been shown to selectively target BRD4, without affecting other members of the BET family of proteins. This specificity could be beneficial in the development of targeted cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This could limit its use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide. One of the major areas of research is the development of targeted cancer therapies. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. In addition, the potential of this compound in treating inflammation and neurological disorders needs to be further explored. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide involves a multi-step process, which includes the reaction of 3-bromo-5-methylbenzoic acid with pyrrolidine-3-carboxylic acid, followed by the coupling of the resulting intermediate with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography. This synthesis method has been reported in the literature, and it yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting a specific protein called BRD4. This protein is involved in the regulation of gene expression, and its overexpression has been linked to various types of cancer. This compound has been shown to disrupt the interaction between BRD4 and chromatin, leading to the inhibition of cancer cell growth.
In addition to cancer treatment, this compound has also been studied for its potential in treating inflammation and neurological disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-4-10(6-11(14)5-8)13(18)16-3-2-9(7-16)12(15)17/h4-6,9H,2-3,7H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXRZSUDHWWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)


![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)